molecular formula C19H14N2O4 B12947382 (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate

(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12947382
M. Wt: 334.3 g/mol
InChI Key: FSYHELPWMUORPV-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinazolinone and chromene. These two moieties are known for their diverse biological activities and are often found in pharmacologically active compounds. The quinazolinone ring is a bicyclic structure that is a common scaffold in medicinal chemistry, while the chromene ring is a benzopyran derivative known for its antioxidant and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone moiety, which can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction . The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety can yield chromanones, while reduction of the quinazolinone ring can produce dihydroquinazolinones .

Scientific Research Applications

(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate apart is the combination of both quinazolinone and chromene moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

(4-oxo-3H-quinazolin-2-yl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H14N2O4/c22-18-14-6-2-3-7-15(14)20-17(21-18)11-25-19(23)13-9-12-5-1-4-8-16(12)24-10-13/h1-9H,10-11H2,(H,20,21,22)

InChI Key

FSYHELPWMUORPV-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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